molecular formula C29H22BrCl2N3O3 B2846558 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 392252-53-8

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2846558
CAS No.: 392252-53-8
M. Wt: 611.32
InChI Key: JBHIKTWSZYXUAE-UHFFFAOYSA-N
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Description

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a potent and cell-permeable inhibitor of the AKT kinase (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers and is a critical target for therapeutic intervention. The compound functions by binding to the pleckstrin homology (PH) domain of AKT, preventing its recruitment to the plasma membrane and subsequent activation, thereby inducing apoptosis and inhibiting proliferation in susceptible cancer cell lines. Its research value is particularly significant in the study of breast cancer and prostate cancer , where it has been used to elucidate mechanisms of tumor growth and survival. Furthermore, its role extends to investigating chemoresistance, as the PI3K/AKT pathway is a common mechanism by which tumors evade standard treatments. As a research tool, this inhibitor is vital for validating AKT as a target, exploring synthetic lethal interactions, and understanding the complex crosstalk within oncogenic signaling networks, including its intersection with the Wnt/β-catenin pathway .

Properties

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22BrCl2N3O3/c1-16-28(29(17-5-3-2-4-6-17)21-13-18(30)7-10-23(21)33-16)24-15-25(20-9-8-19(31)14-22(20)32)35(34-24)26(36)11-12-27(37)38/h2-10,13-14,25H,11-12,15H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIKTWSZYXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization Approach

The quinoline nucleus is constructed via Gould-Jacobs cyclization, utilizing aniline derivatives and β-keto esters. A representative protocol involves:

Step 1 : Condensation of 3-bromo-4-phenyl-aniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours to yield 2-methyl-4-phenylquinolin-6-ol.
Step 2 : Bromination using phosphorus oxybromide (POBr₃) in dichloromethane at 0°C to 25°C, achieving 89% yield of 6-bromo-2-methyl-4-phenylquinoline.

Table 1 : Optimization of Quinoline Bromination

Brominating Agent Solvent Temperature (°C) Yield (%)
POBr₃ CH₂Cl₂ 0→25 89
NBS CCl₄ 80 62
HBr/AcOH Acetic Acid 110 45

Alternative Friedländer Synthesis

For improved regioselectivity, Friedländer annulation between 2-amino-5-bromoacetophenone and benzaldehyde derivatives under acidic conditions generates the quinoline scaffold. This method achieves 76% yield when using FeCl₃·6H₂O in ethanol at reflux.

Construction of the 5-(2,4-Dichlorophenyl)-4,5-Dihydro-1H-Pyrazoline Ring

Cyclocondensation Strategy

Pyrazoline formation proceeds via [3+2] cyclocondensation between α,β-unsaturated ketones and hydrazines:

Step 1 : Synthesis of (E)-3-(2,4-dichlorophenyl)-1-(quinolin-3-yl)prop-2-en-1-one by Claisen-Schmidt condensation of 6-bromo-2-methyl-4-phenylquinoline-3-carbaldehyde with 2,4-dichloroacetophenone in ethanol/KOH (82% yield).
Step 2 : Hydrazine cyclization using hydrazine hydrate in acetic acid at reflux for 12 hours, yielding the pyrazoline intermediate (74% yield).

Critical Parameters :

  • Electron-withdrawing groups on the chalcone enhance cyclization rates
  • Acetic acid concentration >50% minimizes side reactions
  • Optimal temperature range: 80–100°C

Final Coupling and Purification

Mitsunobu Coupling

The quinoline-pyrazoline intermediate is coupled with 4-oxobutanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C→25°C (63% yield).

Purification Protocol :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7→1:1)
  • Recrystallization from ethanol/water (4:1)
  • Final purity >99% (HPLC analysis)

Key Challenges :

  • Diastereomer separation due to chiral centers in pyrazoline ring
  • Acid sensitivity of the oxobutanoic acid group during coupling

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The molecule contains three primary reactive domains:

  • 6-Bromo-2-methyl-4-phenylquinoline core : A halogenated heterocycle with potential for electrophilic substitution or coupling reactions.
  • 5-(2,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazole : A dihydropyrazole ring with a dichlorinated aryl group, enabling nucleophilic aromatic substitution or cross-coupling.
  • 4-Oxobutanoic acid side chain : A carboxylic acid derivative capable of esterification, amidation, or decarboxylation.

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1Friedländer AnnulationFeCl₃, AcOH, 120°C, 12h65–78
2Pyrazole CyclizationNH₂NH₂·H₂O, EtOH, reflux70–82
3Coupling (Quinoline-Pyrazole)Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C55–68
4Acid Side-Chain AttachmentSuccinic anhydride, DMAP, CH₂Cl₂, RT85–90

2.2.1 Carboxylic Acid Reactivity

The 4-oxobutanoic acid group undergoes:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .
  • Amidation : Forms conjugates with amines (e.g., benzylamine) using coupling agents like EDC/HOBt .
  • Decarboxylation : Heating in acidic or basic media eliminates CO₂, yielding a ketone derivative .

2.2.2 Halogen Reactivity

  • Bromine (C-6) : Participates in Suzuki-Miyaura coupling with arylboronic acids .
  • Chlorine (2,4-dichlorophenyl) : Resistant to hydrolysis but amenable to Ullmann coupling with Cu catalysts .

2.2.3 Quinoline Core Modifications

  • Electrophilic Substitution : Nitration or sulfonation at electron-rich positions (C-5 or C-7) .
  • Reduction : Hydrogenation of the quinoline ring with H₂/Pd-C yields tetrahydroquinoline derivatives .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light cleaves the C–Br bond, forming a quinoline radical .
  • Hydrolysis : The oxobutanoic acid side chain undergoes pH-dependent hydrolysis (t₁/₂ = 24h at pH 7.4) .
  • Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder fragmentation of the pyrazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . Pyrazole derivatives have demonstrated efficacy against various cancer cell lines due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with a pyrazole structure have been evaluated for their activity against breast, lung, and colon cancer cells . The specific mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Properties

The quinoline and pyrazole moieties in this compound suggest potential anti-inflammatory effects. Quinoline derivatives have been documented to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes the compound a candidate for the development of anti-inflammatory drugs targeting conditions like arthritis and other inflammatory diseases.

Antimicrobial Effects

Compounds containing quinoline structures have shown broad-spectrum antimicrobial properties. The presence of halogen substituents, like bromine and chlorine, can enhance antimicrobial activity by increasing lipophilicity and improving membrane penetration . This suggests that the compound may be effective against various bacterial strains and could be explored as a new class of antimicrobial agents.

Synthetic Pathways

The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can be achieved through several synthetic routes involving quinoline and pyrazole derivatives. These pathways often utilize multi-component reactions that allow for the incorporation of various functional groups that enhance biological activity .

Derivative Exploration

Research into derivatives of this compound has indicated that modifications can lead to improved pharmacological profiles. For example, altering substituents on the quinoline or pyrazole rings can significantly affect their biological activities, offering avenues for developing more potent compounds .

Anticancer Research

A study evaluating a series of pyrazole derivatives found that certain modifications led to enhanced cytotoxicity against specific cancer cell lines. The research indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .

Anti-inflammatory Studies

In a model of induced inflammation, compounds derived from quinoline were shown to reduce edema significantly compared to controls. The study suggested that the anti-inflammatory effects were mediated through inhibition of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole rings can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anti-cancer effects. The compound can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazoline-quinoline hybrids. Key structural analogs include:

Compound ID/Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference
Compound 22 () 4-(4-Bromophenyl)-2-oxoquinoline core; 4-chlorophenyl on pyrazoline ~525.7* 94% purity via HPLC; moderate yield (86%); confirmed by NMR/HRMS
Compound 24 () 4-(4-Bromophenyl)-2-oxoquinoline core; phenyl on pyrazoline ~491.6* 95% purity; high yield (86%); reduced steric hindrance
Compound 64 () 4-(4-Bromophenyl)-2-oxoquinoline core; succinic acid linker ~507.4* 91% yield; optimized for solubility via carboxylic acid
4-[5-(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid () Chloro-dioxoloquinoline core; phenyl on pyrazoline 451.86 Enhanced metabolic stability due to dioxolane ring
Target Compound 6-Bromo-2-methylquinoline; 2,4-dichlorophenyl on pyrazoline; 4-oxobutanoic acid linker ~627.3* Hypothesized improved lipophilicity (Cl/Br) and target engagement vs. mono-halogenated analogs

*Calculated based on molecular formulas in evidence.

Key Observations:

Halogen Effects: Bromo and chloro substituents at specific positions (e.g., 4-bromophenyl in Compound 22 vs. 2,4-dichlorophenyl in the target) influence lipophilicity and intermolecular interactions. Dichlorophenyl groups may enhance binding to hydrophobic pockets in therapeutic targets compared to mono-halogenated analogs .

Linker Optimization: The 4-oxobutanoic acid linker (common in Compounds 22, 64, and the target) enhances water solubility and facilitates interactions with polar residues in enzyme active sites .

Synthetic Challenges :

  • Lower yields in analogs like Compound 25 (27% yield, ) highlight difficulties in introducing multiple halogenated aryl groups, a challenge likely relevant to the target compound’s synthesis .

Spectroscopic Confirmation :

  • All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, ensuring structural fidelity. The target compound would require similar rigorous characterization .

Biological Activity

The compound 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, which contribute to its diverse biological activities. The key structural components include:

  • A quinoline moiety which is known for its pharmacological properties.
  • A pyrazole ring that enhances biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 4-oxobutanoic acid , similar to the compound , exhibit significant antimicrobial properties. For example, studies have shown that certain substituted amides derived from 4-oxobutanoic acid demonstrate potent antifungal and antibacterial activities. Specifically:

  • Compounds synthesized from 4-oxobutanoic acid showed effective inhibition against Aspergillus fumigatus (96.5% inhibition) and Helminthosporium sativum (93.7% inhibition) .

Anticancer Activity

The anticancer potential of compounds containing the 4-oxobutanoic acid moiety has also been explored. In studies involving various derivatives:

  • Certain derivatives demonstrated cytotoxic effects against cancer cell lines, indicating potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research:

  • For instance, related compounds have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, with structure-dependent activity observed . The most effective derivatives had IC50 values ranging from 122.8 to 244.1 μM, suggesting moderate inhibitory effects compared to known inhibitors like kojic acid .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various derivatives of 4-oxobutanoic acid:

CompoundTarget Organism% Inhibition
Compound ABacillus subtilis37.6%
Compound BPseudomonas aeruginosa33.2%
Compound CKlebsiella pneumoniaNotable growth inhibition

This study highlighted the varying degrees of effectiveness among different derivatives, emphasizing the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of similar compounds revealed significant cytotoxicity against HeLa cells:

CompoundIC50 (µM)
Compound D45.0
Compound E30.5

These findings suggest that modifications to the core structure can lead to enhanced efficacy against cancer cell lines.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how is reaction efficiency optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted quinoline precursors with pyrazoline intermediates. General Procedure G (as described in and ) is widely used, utilizing THF as a solvent for its ability to stabilize reactive intermediates. Key steps include:

  • Cyclization : Under reflux conditions with catalytic acid/base.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethyl acetate to isolate the final product.
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of electrophilic reactants) and reaction time (12–24 hours) to minimize byproducts. Purity is validated via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign chemical shifts for diagnostic protons, such as pyrazoline C-H (δ 3.5–4.5 ppm) and quinoline aromatic protons (δ 7.0–8.5 ppm).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ or [M−H]−) with <2 ppm error.
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H/N-O bonds .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl), electron-donating (OMe), or bulky groups at positions 6 (quinoline) and 2,4 (dichlorophenyl).
  • In Vitro Assays : Test against target enzymes (e.g., kinases) to correlate substituent hydrophobicity/electron-withdrawing effects with IC50 values.
  • Computational Analysis : Use molecular docking (AutoDock Vina) to map substituent interactions with binding pockets .

Advanced: How to resolve contradictions between theoretical and experimental docking data?

Methodological Answer:

  • Validation : Cross-check docking poses with MD simulations (GROMACS) to assess stability over 100 ns.
  • Protonation States : Adjust ligand/protonation states (e.g., using PROPKA) to match physiological pH.
  • Solvent Effects : Include explicit water molecules or implicit solvation models (e.g., PBSA) .

Basic: What strategies ensure high purity (>95%) during synthesis?

Methodological Answer:

  • HPLC Optimization : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for analytical validation.
  • Crystallization : Ethyl acetate/hexane (1:3) for slow crystallization to remove polar impurities.
  • In-line Monitoring : TLC (silica, UV detection) for intermediate purity checks .

Advanced: How to leverage pharmacophore modeling for target prediction?

Methodological Answer:

  • Feature Mapping : Identify hydrogen bond acceptors (quinoline N), hydrophobic regions (phenyl rings), and aromatic constraints using Schrödinger’s Phase.
  • 3D-QSAR : Align with known inhibitors (e.g., kinase inhibitors) to validate pharmacophore hypotheses .

Advanced: What methods assess toxicity in early-stage development?

Methodological Answer:

  • In Silico : ProTox-II for predicting hepatotoxicity and LD50.
  • In Vitro : MTT assays on HepG2 cells to measure IC50 for cytotoxicity.
  • Reactive Metabolite Screening : CYP450 inhibition assays (e.g., CYP3A4) .

Basic: How to select solvents for stabilizing reactive intermediates?

Methodological Answer:

  • Polar Aprotic Solvents : THF or DMF for intermediates prone to hydrolysis.
  • Low-Temperature Quenching : Use dry ice/acetone baths (−78°C) for sensitive enolate intermediates .

Advanced: Addressing low yields in multi-step syntheses

Methodological Answer:

  • Step Optimization : Isolate intermediates after each step (e.g., via column chromatography).
  • Byproduct Mitigation : Add molecular sieves for water-sensitive steps or use scavenger resins (e.g., QuadraPure™) .

Basic: Effective chromatographic techniques for isomer separation

Methodological Answer:

  • Chiral HPLC : Use Chiralpak® AD-H columns with hexane/isopropanol gradients.
  • Normal-Phase Flash Chromatography : Silica gel with ethyl acetate/hexane (10–40% gradient) for diastereomers .

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